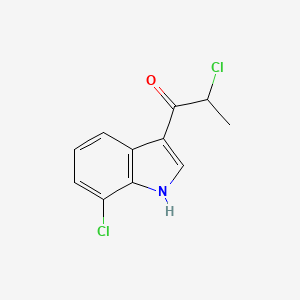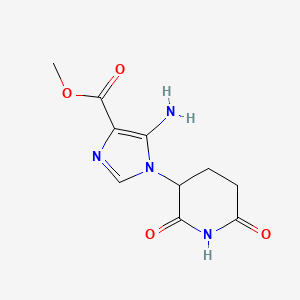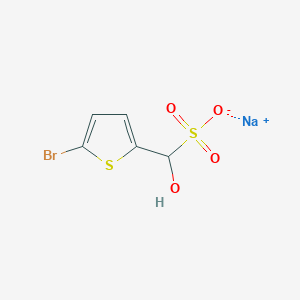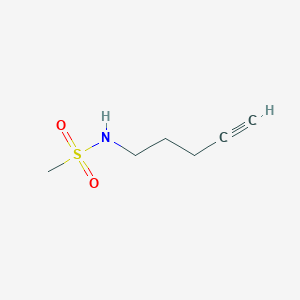
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid (BFCDA) is a compound that has been the subject of much scientific research due to its unique properties. BFCDA is a halogenated carboxylic acid, and is of particular interest due to its potential applications in organic synthesis and pharmaceuticals.
Applications De Recherche Scientifique
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the structure and properties of halogenated carboxylic acids. It has also been used to study the effects of halogenation on the reactivity of carboxylic acids, and to investigate the effects of halogenation on the pharmacological properties of compounds.
Mécanisme D'action
The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is not fully understood. However, it is believed that the halogenation of the carboxylic acid group increases the reactivity of the molecule, allowing it to react with other molecules more readily. This increased reactivity is thought to be responsible for the various scientific applications of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, and can also act as an agonist for certain receptors. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in laboratory experiments include its low cost, its availability, and its relatively simple synthesis. However, there are some limitations to using 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in laboratory experiments. It is highly reactive, and can react with other compounds in the reaction mixture, leading to unwanted side reactions. It is also toxic, and should be handled with appropriate safety precautions.
Orientations Futures
The potential future directions for research on 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid include further exploration of its biochemical and physiological effects, investigation of its potential applications in organic synthesis and pharmaceuticals, and development of new methods for synthesizing 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in a laboratory setting. Additionally, further research could be conducted to explore the effects of halogenation on the reactivity and pharmacological properties of carboxylic acids.
Méthodes De Synthèse
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid can be synthesized in a number of different ways. One method involves the reaction of 3-bromo-4-chlorophenol with difluoroacetic acid in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at room temperature, and the resulting product is a white solid. This method is simple and efficient and can be used to synthesize 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in a laboratory setting.
Propriétés
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXMZKYPFUJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)

![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)


![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)
![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)